(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide
Description
The compound “(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide” is a structurally complex molecule featuring a pyrrolidine-2-carboxamide core. Key substituents include:
- A 6-fluoro-substituted benzo[d]thiazol moiety, contributing rigidity and aromatic stacking capabilities.
- A prop-2-yn-1-yl (propargyl) group, enabling click chemistry modifications or covalent binding to biological targets.
The stereochemistry (E-configuration) and sulfonyl linkage likely influence its conformational stability and solubility profile .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3S3/c1-2-9-23-13-6-5-12(21)11-15(13)28-19(23)22-18(25)14-4-3-10-24(14)30(26,27)17-8-7-16(20)29-17/h1,5-8,11,14H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWALUIPJQTUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Sulfonamide Group : Contributes to the compound's pharmacological properties.
- Chlorothiophene Ring : Enhances lipophilicity and may influence receptor binding.
- Fluorinated Benzo[d]thiazole : Impacts metabolic stability and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Notably, sulfonamides are known to inhibit carbonic anhydrases and other enzymes, which may play a role in their therapeutic effects.
Enzyme Inhibition
Research indicates that compounds similar to this sulfonamide can act as inhibitors of various enzymes, including:
- Carbonic Anhydrases : Important for regulating pH and fluid balance.
- DNA Topoisomerases : Involved in DNA replication and repair processes .
Antimicrobial Activity
Sulfonamides have historically been used for their antimicrobial properties. The structural modifications in this compound may enhance its efficacy against bacterial strains resistant to traditional antibiotics.
Anticancer Potential
Recent studies have explored the anticancer properties of similar compounds. The presence of the benzo[d]thiazole moiety suggests potential activity against cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications like those in this compound could enhance effectiveness .
- Anticancer Studies : Research on related compounds has shown promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells. These studies often highlight the importance of substituents like fluorine in enhancing cytotoxicity .
- Enzyme Interaction Studies : Investigations into enzyme interactions have revealed that compounds with similar structures can effectively inhibit topoisomerases, which are crucial for DNA replication in cancer cells. This inhibition can lead to increased DNA damage and cell death .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Chlorothiophene Substituent | Increased lipophilicity |
| Fluorinated Benzo[d]thiazole | Enhanced metabolic stability |
| Sulfonamide Group | Broad-spectrum antimicrobial properties |
Scientific Research Applications
Anti-inflammatory Potential
Recent studies indicate that compounds with similar structures exhibit anti-inflammatory properties. For example, molecular docking studies have suggested that related compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests that (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide could be explored for its potential to mitigate inflammation-related diseases .
Antimicrobial Activity
Compounds containing thiophene and thiazole moieties have been reported to possess antimicrobial activity. The presence of the sulfonamide group in this compound may enhance its efficacy against bacterial strains. Research into similar derivatives has shown promising results against various pathogens, indicating a potential application for this compound in developing new antimicrobial agents .
Anticancer Research
The structural features of this compound suggest it may interact with biological targets implicated in cancer progression. Studies on related thiazole and pyrrolidine derivatives have demonstrated cytotoxic effects on cancer cell lines, warranting further investigation into the anticancer properties of this compound .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations. Techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed for structural confirmation and purity assessment. The synthetic routes often utilize commercially available reagents, making the process relatively accessible for laboratory-scale production .
Case Study 1: Inhibition of 5-Lipoxygenase
A study focused on structurally similar compounds demonstrated their inhibitory effects on 5-lipoxygenase through molecular docking simulations. The findings indicated that modifications to the thiophene and thiazole components could enhance binding affinity, suggesting a pathway for optimizing the design of new anti-inflammatory agents based on this scaffold .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives of sulfonamide compounds were screened against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed significant antimicrobial activity, supporting the hypothesis that this compound could serve as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Computational Methods
Compound similarity is critical for predicting biological activity, as structurally analogous molecules often share pharmacological properties . Computational tools like Mercury CSD 2.0 enable packing similarity analysis and intermolecular interaction comparisons, which are vital for understanding crystallographic behavior . For example:
- SHELXL (used for crystal structure refinement) highlights precise bond-length and angle variations between analogs, which can affect binding affinity .
- Fulleropyrrolidines (e.g., N-methylfulleropyrrolidine) share the pyrrolidine backbone but differ in electron-accepting capacity due to fullerene substituents. The target compound’s sulfonyl and fluoro groups may enhance solubility relative to fullerene derivatives .
Substituent Effects on Physicochemical Properties
| Compound Class | Key Substituents | Molecular Weight (Da) | Solubility Trend | Biological Relevance |
|---|---|---|---|---|
| Target Compound | Sulfonyl, fluoro, propargyl | ~500 (estimated) | Moderate (polar groups) | Potential kinase inhibition |
| Alkyltrimethylammonium (BAC-C12) | Long alkyl chain, quaternary ammonium | 361.9 | Low (CMC = 8.3 mM) | Surfactant/antimicrobial |
| Fulleropyrrolidines | Fullerene, N-methyl | ~750 | Very low (hydrophobic) | Electron-accepting materials |
- Electrochemical Properties : The propargyl group in the target compound may enable redox activity, contrasting with the inert alkyl chains of BAC-C12 .
- Solubility : Fluorine and sulfonyl groups improve aqueous solubility compared to hydrophobic fullerene derivatives .
Research Findings and Methodological Considerations
- Spectrofluorometry vs. Tensiometry : Methods like those used for BAC-C12’s critical micelle concentration (CMC) determination could be adapted to study the target compound’s aggregation behavior, though its complex structure may require advanced techniques (e.g., cryo-EM) .
Q & A
Q. What are the key functional groups and structural motifs in this compound, and how do they influence its reactivity and biological activity?
The compound contains:
- A 5-chlorothiophene sulfonyl group , which enhances electrophilicity and potential enzyme inhibition via sulfonamide interactions .
- A pyrrolidine-2-carboxamide core, contributing to conformational rigidity and hydrogen-bonding capabilities .
- A 6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene moiety, offering π-stacking potential and metabolic stability via fluorine substitution . Methodological Insight: Use HPLC-MS and FT-IR to track functional group stability during synthesis .
Q. What synthetic strategies are recommended for constructing the benzo[d]thiazole and pyrrolidine subunits?
- Benzo[d]thiazole Synthesis : Cyclize 2-aminothiophenol derivatives with fluorinated ketones under acidic conditions (e.g., H₂SO₄, 80°C), followed by propargylation using CuI/DIPEA catalysis .
- Pyrrolidine-2-carboxamide Formation : Employ a Strecker reaction or ring-closing metathesis, with carboxamide coupling via EDC/HOBt activation . Key Reference: Multi-step coupling requires TLC monitoring and column chromatography for intermediate purification .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks for sulfonyl (δ ~3.5 ppm), propargyl (δ ~2.1 ppm), and fluorine (δ ~-110 ppm) groups .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during sulfonamide coupling?
Q. What in vitro assays are recommended to evaluate its protease inhibition potential?
- Fluorogenic Assays : Use Z-FR-AMC substrate with cathepsin B (pH 5.5, 37°C); measure IC₅₀ via fluorescence quenching .
- Kinetic Studies : Apply Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive) . Note: Include controls with E-64 (standard inhibitor) to validate assay reliability .
Q. How should researchers address solubility limitations in biological testing?
- Co-solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) with PEG-400 to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via emulsion-diffusion .
Conflict Resolution in Data Interpretation
Q. If biological activity varies between batches, how can researchers identify the source of inconsistency?
- HPLC-PDA : Check for degradation products (e.g., hydrolyzed sulfonamide) .
- Bioassay-Guided Fractionation : Isolate active components via preparative TLC .
- Elemental Analysis : Confirm stoichiometry of Cl/F atoms to rule out synthetic deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
